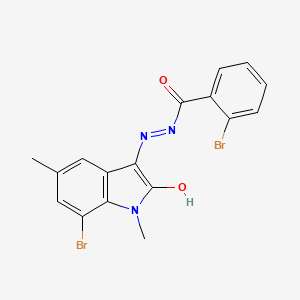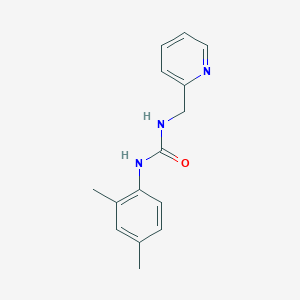![molecular formula C19H22N2O2 B6054208 N-(2-methyl-5-{[(2-methylphenyl)acetyl]amino}phenyl)propanamide](/img/structure/B6054208.png)
N-(2-methyl-5-{[(2-methylphenyl)acetyl]amino}phenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methyl-5-{[(2-methylphenyl)acetyl]amino}phenyl)propanamide, also known as MPAPA, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of N-acylarylhydrazones, which have been reported to have anti-inflammatory, analgesic, and antitumor properties.
Wirkmechanismus
The mechanism of action of N-(2-methyl-5-{[(2-methylphenyl)acetyl]amino}phenyl)propanamide is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory prostaglandins. N-(2-methyl-5-{[(2-methylphenyl)acetyl]amino}phenyl)propanamide has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor involved in the regulation of inflammatory cytokines.
Biochemical and Physiological Effects:
N-(2-methyl-5-{[(2-methylphenyl)acetyl]amino}phenyl)propanamide has been reported to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, which can lead to a decrease in inflammation. N-(2-methyl-5-{[(2-methylphenyl)acetyl]amino}phenyl)propanamide has also been reported to have analgesic effects, which can lead to a decrease in pain. In addition, N-(2-methyl-5-{[(2-methylphenyl)acetyl]amino}phenyl)propanamide has been shown to exhibit antitumor activity, which can lead to a decrease in cancer cell growth.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-methyl-5-{[(2-methylphenyl)acetyl]amino}phenyl)propanamide in lab experiments is its high purity and yield. This allows for accurate and reproducible results. Another advantage is its potential therapeutic applications, which can lead to the development of new drugs for the treatment of inflammatory diseases and cancer. One limitation of using N-(2-methyl-5-{[(2-methylphenyl)acetyl]amino}phenyl)propanamide in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
For the study of N-(2-methyl-5-{[(2-methylphenyl)acetyl]amino}phenyl)propanamide include the development of new derivatives, investigation of its potential therapeutic applications in human clinical trials, further elucidation of its mechanism of action, and the development of new drug delivery systems.
Synthesemethoden
The synthesis of N-(2-methyl-5-{[(2-methylphenyl)acetyl]amino}phenyl)propanamide involves the reaction of 2-methylacetophenone with 2-methylphenylhydrazine in the presence of acetic acid and sodium acetate. The resulting product is then treated with acetic anhydride to yield N-(2-methyl-5-{[(2-methylphenyl)acetyl]amino}phenyl)propanamide. This synthesis method has been reported to have a high yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
N-(2-methyl-5-{[(2-methylphenyl)acetyl]amino}phenyl)propanamide has been extensively studied for its potential therapeutic applications. It has been reported to have anti-inflammatory, analgesic, and antitumor properties. N-(2-methyl-5-{[(2-methylphenyl)acetyl]amino}phenyl)propanamide has been shown to inhibit the production of inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It has also been reported to have analgesic effects in animal models of pain. In addition, N-(2-methyl-5-{[(2-methylphenyl)acetyl]amino}phenyl)propanamide has been shown to exhibit antitumor activity against various cancer cell lines.
Eigenschaften
IUPAC Name |
N-[2-methyl-5-[[2-(2-methylphenyl)acetyl]amino]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-4-18(22)21-17-12-16(10-9-14(17)3)20-19(23)11-15-8-6-5-7-13(15)2/h5-10,12H,4,11H2,1-3H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDWMBYGZPYAQCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=CC(=C1)NC(=O)CC2=CC=CC=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{3-(4-fluorobenzyl)-1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinyl}methanol](/img/structure/B6054132.png)
![7-(2,3-difluorobenzyl)-2-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6054146.png)
![N-{[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}-2-furamide](/img/structure/B6054147.png)

![4-hydroxy-6-methyl-3-[3-(2,4,5-trimethoxyphenyl)acryloyl]-2H-pyran-2-one](/img/structure/B6054159.png)
![2-fluoro-N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]benzamide](/img/structure/B6054162.png)
![1-[3-({methyl[2-(tetrahydro-2H-pyran-4-yl)ethyl]amino}methyl)phenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B6054166.png)

![ethyl 4-[(6-bromo-8-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]piperazine-1-carboxylate](/img/structure/B6054176.png)
![4-[(3-furylmethyl)amino]-1-(2-phenylethyl)-2-pyrrolidinone](/img/structure/B6054185.png)
![1-({1-[(7-fluoro-3-methyl-1-benzofuran-2-yl)carbonyl]-3-piperidinyl}methyl)-2-pyrrolidinone](/img/structure/B6054189.png)


![N-{[1-(2-fluoro-5-methoxybenzyl)-3-piperidinyl]methyl}-2-thiophenecarboxamide](/img/structure/B6054213.png)